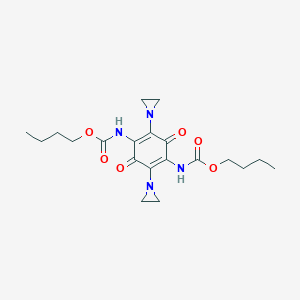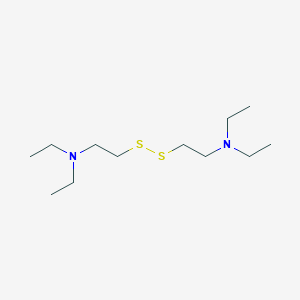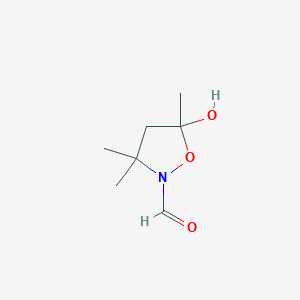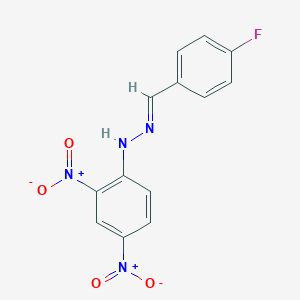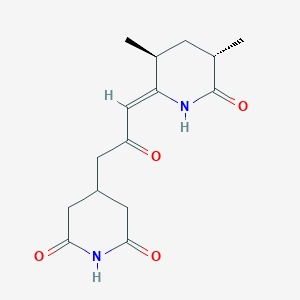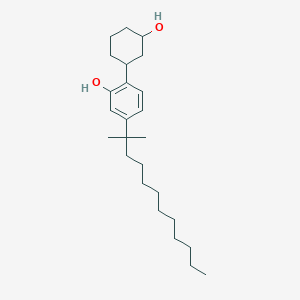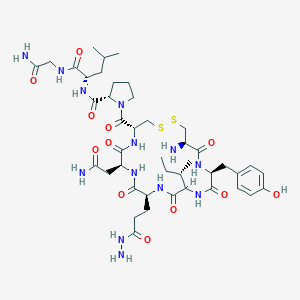
Oxytocin, glu(nhnh2)(4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin, glu(nhnh2)(4)-, also known as Oxytocin, is a hormone that plays a critical role in various physiological functions, including social bonding, childbirth, and lactation. It is a peptide hormone that is produced in the hypothalamus and released by the pituitary gland. The hormone has been the subject of numerous scientific studies, exploring its potential therapeutic applications and mechanisms of action.
Mécanisme D'action
Oxytocin, glu(nhnh2)(4)- acts on specific receptors in the brain and other tissues, including the uterus and mammary glands. The hormone binds to the receptors, leading to the activation of various signaling pathways, including the release of intracellular calcium. The activation of these pathways leads to the physiological effects of oxytocin, including uterine contractions, milk ejection, and social bonding.
Effets Biochimiques Et Physiologiques
Oxytocin, glu(nhnh2)(4)- has several biochemical and physiological effects, including uterine contractions during childbirth, milk ejection during lactation, and social bonding. The hormone also plays a role in regulating stress responses, blood pressure, and heart rate. Recent studies have also suggested that oxytocin may have anti-inflammatory effects, which could have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
Oxytocin, glu(nhnh2)(4)- has several advantages for lab experiments, including its stability and availability. The hormone is relatively stable and can be easily synthesized, making it readily available for research. However, one of the limitations of oxytocin is its short half-life, which can make it challenging to study in vivo.
Orientations Futures
There are several future directions for research on oxytocin, including exploring its potential therapeutic applications in various neuropsychiatric disorders. Further research is also needed to understand the mechanisms of action of oxytocin and its effects on the brain and other tissues. Additionally, studies are needed to explore the potential side effects of oxytocin and its long-term safety profile.
In conclusion, oxytocin, glu(nhnh2)(4)-, is a hormone that plays a critical role in various physiological functions, including social bonding, childbirth, and lactation. The hormone has been the subject of numerous scientific studies, exploring its potential therapeutic applications and mechanisms of action. While there are several advantages to studying oxytocin, including its stability and availability, there are also limitations, including its short half-life. Future research is needed to explore the potential therapeutic applications of oxytocin and to better understand its mechanisms of action and safety profile.
Méthodes De Synthèse
Oxytocin, glu(nhnh2)(4)- can be synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled to the growing peptide chain using a coupling reagent. The process is repeated until the desired peptide sequence is achieved, and the peptide is then cleaved from the resin and purified.
Applications De Recherche Scientifique
Oxytocin, glu(nhnh2)(4)- has been the subject of numerous scientific studies, exploring its potential therapeutic applications. Some of the areas of research include autism spectrum disorder, anxiety, depression, post-traumatic stress disorder, and social cognition. The hormone has also been studied for its potential role in improving social interactions, trust, and empathy.
Propriétés
Numéro CAS |
127716-65-8 |
|---|---|
Nom du produit |
Oxytocin, glu(nhnh2)(4)- |
Formule moléculaire |
C43H67N13O12S2 |
Poids moléculaire |
1022.2 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N13O12S2/c1-5-22(4)35-42(67)49-26(12-13-34(60)55-47)38(63)51-29(17-32(45)58)39(64)53-30(20-70-69-19-25(44)36(61)50-28(40(65)54-35)16-23-8-10-24(57)11-9-23)43(68)56-14-6-7-31(56)41(66)52-27(15-21(2)3)37(62)48-18-33(46)59/h8-11,21-22,25-31,35,57H,5-7,12-20,44,47H2,1-4H3,(H2,45,58)(H2,46,59)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)(H,55,60)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 |
Clé InChI |
UCIVOSQJEMZBTM-OMTOYRQASA-N |
SMILES isomérique |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
Séquence |
CYIXNCPLG |
Synonymes |
4-Glu(NHNH2)-oxytocin oxytocin, Glu(NHNH2)(4)- oxytocin, glutamyl-gamma-hydrazide(4)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



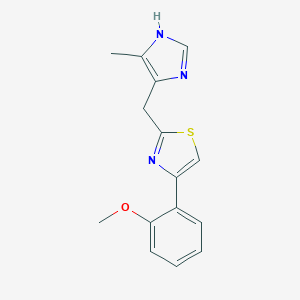
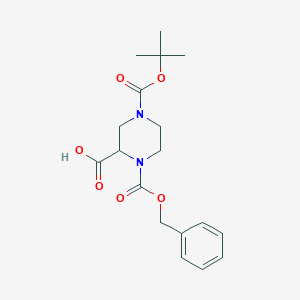
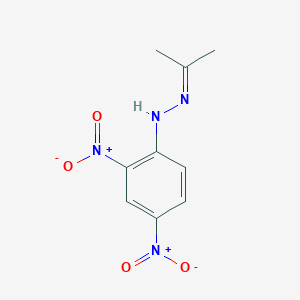
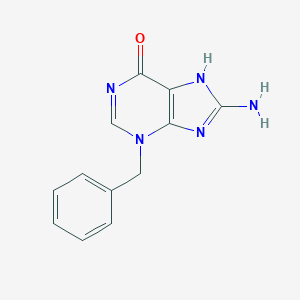

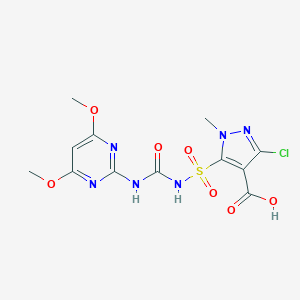
![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)
